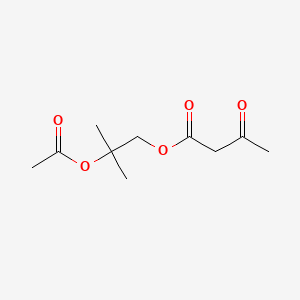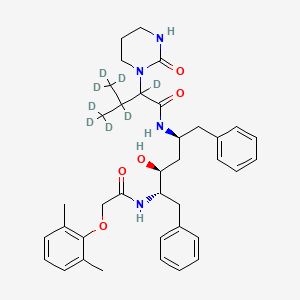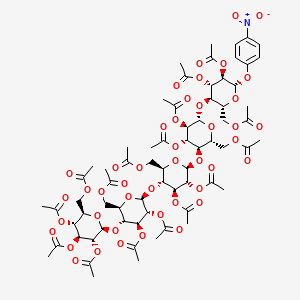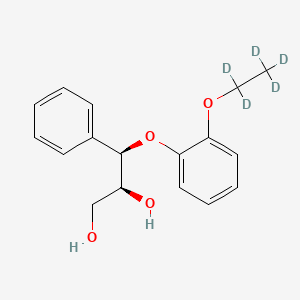
(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-1,2-dihydroxy-3-phenylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-1,2-dihydroxy-3-phenylpropane” is a chemical compound with diverse applications in scientific research . It has a molecular weight of 293.37 and a molecular formula of C17H15D5O7 . This compound is a labeled intermediate in the synthesis of Reboxetine .
Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its properties and applications . The SMILES representation of the molecule is[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[[email protected]]([[email protected]@H](O)CO)C1=CC=CC=C1 . Physical And Chemical Properties Analysis
The compound is soluble in Dichloromethane, Ethyl Acetate, and Methanol . It should be stored at -20° C . More detailed physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Novel Brominated Flame Retardants
Research into novel brominated flame retardants (NBFRs) focuses on their occurrence in indoor air, dust, consumer goods, and food. This review underscores the necessity for comprehensive studies on the occurrence, environmental fate, and toxicity of NBFRs due to their increasing application and potential risks. Large knowledge gaps exist for many NBFRs, indicating the need for enhanced analytical methods and further research on their impacts on indoor environments and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Oral Bioavailability and Beneficial Effects of Resveratrol
The review on resveratrol (RSV) covers its natural occurrence, low bioavailability despite its lipophilic nature, and various strategies employed to enhance its pharmacokinetic characteristics. These strategies include nanoencapsulation and the development of synthetic derivatives with modifications intended to improve absorption and membrane transport. Although promising, further in vivo studies are required to substantiate these findings and their potential clinical applications (Chimento et al., 2019).
Chronic Ecotoxicity of Nonylphenol Ethoxylates
This analysis highlights the widespread use of nonylphenol ethoxylates (NPE) and their degradation intermediates such as nonylphenol (NP), which pose significant environmental and health risks. The review emphasizes the importance of understanding the chronic values of higher and lower mole NPEs and NP for assessing their hazard. The findings support the need for stringent environmental regulations and further investigation into their effects on ecosystems and human health (Staples et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
(2S,3R)-3-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-3-phenylpropane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17-19H,2,12H2,1H3/t14-,17+/m0/s1/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHMFDVTMXNQSJ-CKUYCTKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[C@H](C2=CC=CC=C2)[C@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-[2-(1,1,2,2,2-Pentadeuterioethoxy)phenoxy]-3-phenylpropane-1,2-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

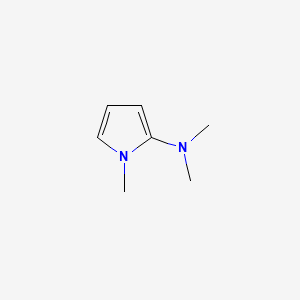

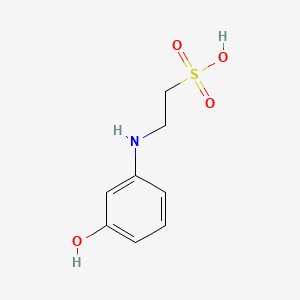
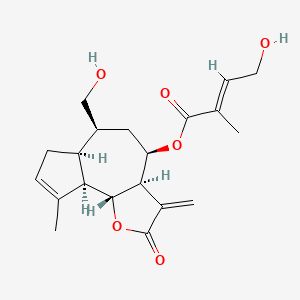
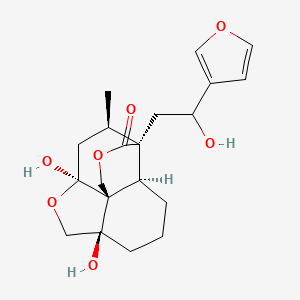
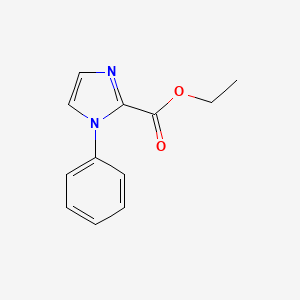
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)
![2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B562492.png)

